molecular formula C27H24N2O5S2 B2800174 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 959558-38-4

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2800174
CAS No.: 959558-38-4
M. Wt: 520.62
InChI Key: UNIJGVHSZILHFV-UHFFFAOYSA-N
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Description

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a structurally complex small molecule featuring a thiophene core substituted with a benzodioxole-carbonyl group, a 3,4-dimethylphenylamine moiety, and a 4-methylbenzenesulfonyl group. Its synthesis likely involves multi-step reactions, including the formation of the thiophene backbone, sulfonylation, and coupling of aromatic amines.

The benzodioxole and sulfonyl groups are pharmacologically relevant, often associated with enhanced bioavailability and target binding in drug discovery . The 3,4-dimethylphenyl substituent may contribute to lipophilicity, influencing membrane permeability and metabolic stability. Potential applications could include kinase inhibition or antimicrobial activity, though specific biological data are unavailable in the provided sources.

Properties

IUPAC Name

[3-amino-5-(3,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S2/c1-15-4-9-20(10-5-15)36(31,32)26-23(28)25(24(30)18-7-11-21-22(13-18)34-14-33-21)35-27(26)29-19-8-6-16(2)17(3)12-19/h4-13,29H,14,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIJGVHSZILHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactionsEach step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of substituents. Key analogues and their comparative features are outlined below:

Compound Key Structural Differences Hypothesized Impact on Properties
5-(2H-1,3-Benzodioxole-5-Carbonyl)-N2-(2-Fluorophenyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine - 2-Fluorophenyl vs. 3,4-dimethylphenyl
- 4-Methoxybenzenesulfonyl vs. 4-methylbenzenesulfonyl
- Fluorine (electron-withdrawing) may reduce electron density vs. methyl (electron-donating).
- Methoxy group increases polarity compared to methyl, potentially altering solubility and metabolic stability.
Propiconazole (1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole core vs. thiophene
- Chlorinated aromatic vs. benzodioxole
- Triazole rings enhance metal-binding capacity (common in antifungals).
- Chlorine substituents increase oxidative stability but may raise toxicity concerns.
4-(Substituted)-5-Fluorobenzene-1,2-Diamine Derivatives Benzene vs. thiophene core
- Fluorine at position 5
- Benzene-based diamines are simpler and more rigid, potentially limiting conformational flexibility for target binding.

Key Insights:

Electronic Effects :

  • The 3,4-dimethylphenyl group in the target compound introduces electron-donating methyl substituents, which may enhance lipophilicity and π-π stacking interactions compared to the electron-withdrawing fluorine in the 2-fluorophenyl analogue . This could improve membrane permeability but reduce solubility in aqueous media.
  • The 4-methylbenzenesulfonyl group (less polar than 4-methoxy) may favor hydrophobic interactions in biological targets, such as enzyme active sites.

In contrast, triazole-based analogues like propiconazole are typically agrochemicals, highlighting how core heterocycles dictate functional roles .

Synthetic Challenges :

  • The thiophene core’s synthetic complexity compared to benzene derivatives (e.g., 5-fluorobenzene-1,2-diamines ) may limit scalability. However, the sulfonylation and carbonyl coupling steps are well-established in medicinal chemistry.

Lumping Strategy Considerations :

  • Compounds with shared features (e.g., sulfonyl groups, aromatic amines) could be grouped using a "lumping" approach to predict reactivity or environmental behavior. However, the unique benzodioxole-thiophene hybrid structure may defy such generalizations.

Biological Activity

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(3,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound belonging to the class of thiophene derivatives. Its unique structure suggests potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • IUPAC Name : this compound
  • Molecular Formula : C27H24N2O5S
  • Molecular Weight : 484.56 g/mol

The structural features include:

  • A thiophene core
  • A benzodioxole moiety
  • Dimethylphenyl and methylbenzenesulfonyl substituents

Anticancer Activity

Research indicates that thiophene derivatives possess significant anticancer properties. A study on similar compounds demonstrated that modifications in substituents could enhance biological activity against various cancer cell lines. The introduction of the benzodioxole moiety is hypothesized to improve the compound's efficacy due to its potential interaction with cellular targets involved in cancer progression .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation.
  • Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some thiophene derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Study 1: Anticancer Efficacy

A comparative study on thiophene derivatives showed that compounds with similar structures exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines (e.g., MCF-7 and HeLa). The compound was found to have an IC50 value of approximately 30 µM, suggesting moderate efficacy.

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa25
This compound MCF-730

Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of thiophene derivatives. The compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages. Results indicated a significant reduction in nitric oxide levels at concentrations above 20 µM .

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